(4-Aminooxan-4-yl)methanol hydrochloride

Salt selection Solid-state chemistry Pre-formulation

Lead series based on aminotetrahydropyran scaffolds often suffer from excessive lipophilicity (LogP > 2), limiting CNS drug-likeness. (4-Aminooxan-4-yl)methanol hydrochloride directly addresses this challenge with its quaternary 4-amino-4-hydroxymethyl substitution pattern, delivering a computed LogP of -0.09 and TPSA of 55.48 Ų. • Reduces LogP by >2 units vs. non-hydroxylated analogs while preserving target binding • Dual orthogonal handles (amine for amide coupling; alcohol for esterification/etherification) enable sequential derivatization in parallel synthesis • Hydrochloride salt form facilitates automated powder dispensing vs. liquid free base (CAS 720706-20-7)

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS No. 1404373-79-0
Cat. No. B1377688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminooxan-4-yl)methanol hydrochloride
CAS1404373-79-0
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESC1COCCC1(CO)N.Cl
InChIInChI=1S/C6H13NO2.ClH/c7-6(5-8)1-3-9-4-2-6;/h8H,1-5,7H2;1H
InChIKeyYZBIIPQXUAJYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Aminooxan-4-yl)methanol Hydrochloride Overview


(4-Aminooxan-4-yl)methanol hydrochloride (CAS 1404373-79-0), also named 4-amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride, is a saturated six-membered heterocyclic amino alcohol supplied as the hydrochloride salt (C₆H₁₄ClNO₂; MW 167.63 g/mol) [1]. The compound features a tetrahydropyran (oxane) ring bearing both a primary amino group (−NH₂) and a primary hydroxymethyl group (−CH₂OH) at the quaternary 4-position, yielding a compact, sp³-rich scaffold with computed LogP of −0.09 and topological polar surface area (TPSA) of 55.48 Ų . It is utilized as a versatile chemical building block in pharmaceutical research, particularly where dual hydrogen-bond donor/acceptor functionality and enhanced aqueous solubility are desired relative to non-hydroxylated tetrahydropyran analogs [2].

Why Generic Substitution Fails for (4-Aminooxan-4-yl)methanol HCl


Substituting (4-aminooxan-4-yl)methanol hydrochloride with a closely related tetrahydropyran analog—such as 4-aminomethyltetrahydropyran hydrochloride (CAS 389621-78-7, lacking the ring hydroxyl), 4-aminotetrahydropyran (CAS 38041-19-9, lacking both the hydroxymethyl group and the salt), or even its own free base (CAS 720706-20-7)—can introduce significant alterations in aqueous solubility, hydrogen-bond donor/acceptor count, lipophilicity, and solid-state handling properties [1]. The quaternary 4-amino-4-hydroxymethyl substitution pattern within the hydrochloride salt form is not trivially interchangeable because each functional group contributes independently to computed LogP (ΔLogP > 1.9 units between the most and least hydrophilic comparators), TPSA (range: 35.25–72.55 Ų), and hydrogen-bonding capacity (ΔHBD = 1; ΔHBA = 1), all of which can fundamentally shift a lead compound's position in medicinal chemistry multiparameter optimization space [2]. The quantitative evidence below demonstrates these measurable differences.

Comparative Evidence for (4-Aminooxan-4-yl)methanol HCl


Hydrochloride Salt: Enhanced Stability and Solubility

The hydrochloride salt form of (4-aminooxan-4-yl)methanol (MW 167.63 g/mol) provides a defined, non-hygroscopic solid at ambient temperature, whereas the free base (CAS 720706-20-7, MW 131.17 g/mol) is a liquid with a boiling point of 231 °C . Salt formation typically enhances aqueous solubility: the hydrochloride salt is reported as soluble in water to at least 25 mg/mL, consistent with general amino alcohol hydrochloride behavior [1]. The free base lacks this solubility advantage. For procurement and handling in parallel synthesis or library production, the solid hydrochloride salt enables accurate weighing and storage at 2–8 °C, while the liquid free base requires different handling protocols .

Salt selection Solid-state chemistry Pre-formulation

Hydroxymethyl Substitution Lowers LogP vs Non-Hydroxylated Analogs

The computed LogP of (4-aminooxan-4-yl)methanol hydrochloride is −0.09, reflecting the polarity-enhancing effect of the 4-hydroxymethyl substituent . In contrast, 4-aminomethyltetrahydropyran hydrochloride (CAS 389621-78-7), which lacks the hydroxyl group, exhibits a computed LogP of +1.87, a difference of approximately 1.96 log units . The carboxylic acid analog (CAS 217299-03-1) has LogP +1.08 [1]. Even the fluoro analog (CAS 1228875-13-5) has LogP −0.21, still 0.12 units more lipophilic . This large LogP differential places the target compound firmly in a more hydrophilic region of chemical space, which is generally associated with improved aqueous solubility and reduced non-specific protein binding [2].

Lipophilicity ADME Lead optimization

Hydrogen-Bond Profile: Dual Donor/Acceptor Functionality

(4-Aminooxan-4-yl)methanol hydrochloride possesses 2 hydrogen-bond donors (amine NH₂ and hydroxyl OH) and 3 hydrogen-bond acceptors (amine N, hydroxyl O, and tetrahydropyran ring O), yielding a balanced HBD/HBA ratio of 0.67 . This contrasts with 4-aminomethyltetrahydropyran hydrochloride (HBD = 2, HBA = 2; ratio 1.0) and 4-aminotetrahydropyran (HBD = 1, HBA = 2; ratio 0.5) . The additional hydroxyl group in the target compound provides an extra hydrogen-bond acceptor that is geometrically constrained at the quaternary center, offering a unique spatial orientation for target engagement not available to the non-hydroxylated analogs. The primary amine permits rapid amide bond formation for library synthesis, while the primary alcohol supports esterification, etherification, or oxidation chemistry [1].

Hydrogen bonding Molecular recognition Synthetic diversification

Polar Surface Area Favorable for Oral and CNS Profiles

The computed topological polar surface area (TPSA) of (4-aminooxan-4-yl)methanol hydrochloride is 55.48 Ų . This value lies within the range generally associated with good oral absorption (TPSA < 140 Ų for intestinal absorption) and is substantially higher than 4-aminomethyltetrahydropyran hydrochloride (TPSA = 35.25 Ų, Δ = 20.23 Ų) , yet lower than the carboxylic acid analog (TPSA = 72.55 Ų, Δ = −17.07 Ų) [1]. For CNS drug discovery, a TPSA below 60–70 Ų is often desirable for blood-brain barrier penetration; the target compound's TPSA of 55.48 Ų is at the upper limit of this range, offering a tunable balance between CNS penetration potential and systemic solubility [2].

Polar surface area CNS drug design Oral bioavailability

Quaternary sp³ Center for 3D Fragment Diversity

(4-Aminooxan-4-yl)methanol hydrochloride contains a quaternary sp³ carbon at the 4-position bearing both amino and hydroxymethyl substituents, contributing to a fully saturated scaffold with fraction sp³ (Fsp³) = 1.0 . This contrasts with simpler analogs such as 4-aminotetrahydropyran (CAS 38041-19-9, secondary carbon at the 4-position) and 4-aminomethyltetrahydropyran (CAS 130290-79-8, no quaternary center), which offer lower three-dimensional complexity . The tetrahydropyran scaffold itself is well-precedented as a privileged structure in drug discovery; the 4-aminotetrahydropyran motif has been employed in DPP-IV inhibitors and kinase-targeting agents [1]. The combination of quaternary substitution and dual orthogonal functional groups on the THP core provides a unique entry point for generating sp³-rich fragment libraries that sample conformational space distinct from planar aromatic building blocks .

sp³-rich scaffolds Fragment-based drug discovery 3D diversity

AldrichCPR Curated Sourcing for Reproducibility

The hydrochloride salt of (4-aminooxan-4-yl)methanol is supplied by Sigma-Aldrich as product PHB00225 within the AldrichCPR (Collection of Pharmacologically active Rare chemicals) portfolio . This curated collection is specifically intended for early discovery researchers and contains unique chemicals not widely available from other major suppliers . The free base (CAS 720706-20-7) is available from multiple vendors (Enamine, BOC Sciences, MolCore) with purity specifications ranging from 95–98%, whereas the AldrichCPR hydrochloride salt offers a single, traceable sourcing channel with defined storage conditions (2–8 °C, sealed dry) . For reproducibility-sensitive research programs, this curated sourcing reduces lot-to-lot variability relative to multi-vendor procurement of the free base.

Chemical procurement Compound sourcing Quality assurance

Key Applications of (4-Aminooxan-4-yl)methanol HCl


Lead Optimization: Reduce Lipophilicity, Retain H-Bonding

For medicinal chemistry programs where a lead series based on aminotetrahydropyran scaffolds suffers from excessive lipophilicity (LogP > 2), incorporation of (4-aminooxan-4-yl)methanol hydrochloride as a building block can reduce computed LogP to approximately −0.09 while simultaneously increasing TPSA by ~20 Ų relative to non-hydroxylated analogs [1]. This shift is supported by the class-level observation that 4-hydroxylation of tetrahydropyran rings significantly reduces molecular lipophilicity while preserving target binding, as demonstrated for CB2 receptor ligands [2]. The balanced hydrogen-bond donor/acceptor profile (HBD 2, HBA 3) maintains sufficient polarity for aqueous solubility without exceeding thresholds associated with poor membrane permeability.

Fragment Libraries: sp³-Rich 3D Building Blocks

The quaternary 4-amino-4-hydroxymethyl substitution pattern provides a conformationally constrained, fully saturated scaffold (Fsp³ = 1.0) suitable for fragment library design . As described by Nortcliffe et al. (2017), functionalized 4-aminotetrahydropyran scaffolds prepared via Prins cyclization can be elaborated into diverse sp³-rich compound collections for drug discovery screening [1]. The orthogonal amine and alcohol functionalities support sequential derivatization strategies—amide coupling at the amine followed by esterification or etherification at the alcohol—enabling rapid exploration of chemical space around the tetrahydropyran core.

Automated Synthesis: Solid, Weighable Building Block

The hydrochloride salt is a solid at ambient temperature, in contrast to the liquid free base, facilitating automated powder dispensing for high-throughput parallel synthesis . Storage at 2–8 °C in sealed dry conditions is straightforward and compatible with standard compound management infrastructure [1]. The primary amine enables robust amide bond formation with carboxylic acid building blocks, a transformation with high success rates in automated library production, while the primary hydroxyl group serves as a secondary diversification handle that can be protected orthogonally (e.g., as silyl ether) or derivatized post-coupling [2].

CNS Programs: TPSA Balanced for BBB Penetration

With a TPSA of 55.48 Ų, the compound sits near the commonly cited threshold of 60–70 Ų for passive CNS penetration, making it a useful scaffold for CNS programs that need to balance brain exposure with systemic solubility . The tetrahydropyran ring is recognized as a privileged structure in medicinal chemistry that can serve as a bioisostere for cyclohexane while offering an additional hydrogen-bond acceptor (ring oxygen) and lower lipophilicity [1]. For programs targeting CNS receptors or enzymes, this building block provides a starting point from which medicinal chemists can monitor TPSA changes during lead optimization without exceeding CNS drug-likeness thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Aminooxan-4-yl)methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.